molecular formula C16H15NO5 B14738944 1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione CAS No. 6622-59-9

1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione

Cat. No.: B14738944
CAS No.: 6622-59-9
M. Wt: 301.29 g/mol
InChI Key: AAJXZKRGPSNPQH-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione is an organic compound that features a combination of phenolic, methoxy, and pyridinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione typically involves multi-step organic reactions. One possible route could be:

    Starting Materials: 2-Hydroxy-3,4-dimethoxybenzaldehyde and 4-pyridinecarboxaldehyde.

    Condensation Reaction: The aldehydes undergo a condensation reaction with a suitable reagent like acetone in the presence of a base such as sodium hydroxide to form the intermediate compound.

    Reduction: The intermediate compound is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to improve solubility and reaction efficiency.

    Purification: Employing techniques like recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione would depend on its specific application. Generally, it could involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating biochemical pathways such as oxidative stress or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-(pyridin-4-yl)ethanone
  • 1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione

Uniqueness

1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

6622-59-9

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

1-(2-hydroxy-3,4-dimethoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione

InChI

InChI=1S/C16H15NO5/c1-21-14-4-3-11(15(20)16(14)22-2)13(19)9-12(18)10-5-7-17-8-6-10/h3-8,20H,9H2,1-2H3

InChI Key

AAJXZKRGPSNPQH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)CC(=O)C2=CC=NC=C2)O)OC

Origin of Product

United States

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